Cas no 89667-15-2 (Di(pyridin-3-yl)methanol)

Di(pyridin-3-yl)methanol is a versatile bidentate ligand featuring a central hydroxymethyl group bridging two pyridin-3-yl rings. This compound exhibits strong chelating properties due to the nitrogen atoms in the pyridine rings, making it valuable in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalysts. The hydroxyl group enhances solubility in polar solvents and provides a reactive site for further functionalization. Its rigid yet tunable structure allows precise control over metal-ligand interactions, particularly in stabilizing transition metal complexes for catalytic applications. The compound's stability under various conditions and its ability to form well-defined coordination geometries make it useful in asymmetric synthesis and materials science. Its dual pyridine coordination sites enable the formation of stable complexes with metals like Pd, Cu, and Ru, often improving catalytic efficiency in cross-coupling and oxidation reactions.
Di(pyridin-3-yl)methanol structure
Di(pyridin-3-yl)methanol structure
Product Name:Di(pyridin-3-yl)methanol
CAS No:89667-15-2
MF:C11H10N2O
MW:186.20990228653
MDL:MFCD12808134
CID:592786
PubChem ID:11309949
Update Time:2025-07-02

Di(pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • Di(pyridin-3-yl)methanol
    • 3-Pyridinemethanol, a-3-pyridinyl-
    • 3-Pyridinemethanol, alpha-3-pyridinyl-
    • dipyridin-3-ylmethanol
    • bis(pyridin-3-yl)methanol
    • Di-pyridin-3-yl-methanol
    • Bis(3-pyridyl)methanol
    • DCDJTQNGTXDZGK-UHFFFAOYSA-N
    • α-3-Pyridinyl-3-pyridinemethanol (ACI)
    • Di-3-pyridylmethanol
    • CS-0156830
    • DTXSID40461893
    • 89667-15-2
    • AKOS010148494
    • MFCD12808134
    • DA-01369
    • SCHEMBL1242879
    • AS-57702
    • F30795
    • TQR0375
    • MDL: MFCD12808134
    • Inchi: 1S/C11H10N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8,11,14H
    • InChI Key: DCDJTQNGTXDZGK-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=NC=1)C1C=CC=NC=1

Computed Properties

  • Exact Mass: 186.079312947g/mol
  • Monoisotopic Mass: 186.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46
  • XLogP3: 0.6

Experimental Properties

  • PSA: 46.01000
  • LogP: 1.55830

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Di(pyridin-3-yl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders
Cisar, Justin S. ; Weber, Olivia D.; Clapper, Jason R.; Blankman, Jacqueline L.; Henry, Cassandra L.; et al, Journal of Medicinal Chemistry, 2018, 61(20), 9062-9084

Production Method 2

Reaction Conditions
1.1 Reagents: Ethanol Catalysts: Nickel, [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis[1,1-dicyclohex… ;  36 h, 130 °C
Reference
Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor
Castellanos-Blanco, Nahury; Arevalo, Alma; Garcia, Juventino J., Dalton Transactions, 2016, 45(34), 13604-13614

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
1.2 Solvents: Diethyl ether
Reference
Fungicidal pyridine derivatives. I. α-(Trichloromethyl)-3-pyridinemethanols
Sauter, Fritz; Stanetty, Peter; Sittenthaler, Wilhelm; Waditschatka, Rudolf, Monatshefte fuer Chemie, 1988, 119(12), 1427-38

Production Method 4

Reaction Conditions
Reference
Product subclass 14: aryllithium and hetaryllithium compounds
Gribble, Gordon W., Science of Synthesis, 2006, 8, 357-426

Di(pyridin-3-yl)methanol Raw materials

Di(pyridin-3-yl)methanol Preparation Products

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Purity:99%
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Additional information on Di(pyridin-3-yl)methanol

Introduction to Di(pyridin-3-yl)methanol (CAS No. 89667-15-2)

Di(pyridin-3-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 89667-15-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This bidentate ligand, featuring two pyridine rings linked by a methanol moiety, has garnered attention due to its versatile applications in coordination chemistry, catalysis, and drug development. The unique structural framework of Di(pyridin-3-yl)methanol enables it to form stable complexes with various metal ions, making it a valuable tool in synthetic and medicinal chemistry.

The compound's molecular structure consists of two pyridin-3-yl groups attached to a central methanol group, providing multiple coordination sites for metal binding. This design allows for the creation of highly stable and tunable metal complexes, which are essential in catalytic processes and as intermediates in pharmaceutical synthesis. The pyridine rings, particularly the 3-position substituents, enhance the compound's chelating properties, facilitating the formation of robust coordination bonds with transition metals such as palladium, platinum, and copper.

In recent years, Di(pyridin-3-yl)methanol has been extensively studied for its role in homogeneous catalysis. Researchers have demonstrated its effectiveness in cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, where it serves as an efficient ligand to improve reaction yields and selectivity. The methanol group not only contributes to the ligand's solubility but also participates in hydrogen bonding interactions, further enhancing its catalytic performance.

Moreover, the applications of Di(pyridin-3-yl)methanol extend to pharmaceutical research. Its ability to form stable metal complexes has been leveraged in the development of novel anticancer agents. For instance, platinum-based complexes incorporating this ligand have shown promising activity against various cancer cell lines by inhibiting DNA replication and inducing apoptosis. The precise control over metal coordination and electron density afforded by Di(pyridin-3-yl)methanol allows for the design of highly potent and selective therapeutic agents.

Recent advancements in computational chemistry have further highlighted the significance of Di(pyridin-3-yl)methanol. Molecular modeling studies have revealed insights into its binding affinity and interaction mechanisms with metal ions, providing a foundation for rational drug design. These computational approaches have enabled researchers to optimize the structure of Di(pyridin-3-yl)methanol derivatives for enhanced efficacy and reduced toxicity in pharmaceutical applications.

The synthesis of Di(pyridin-3-yl)methanol involves multi-step organic transformations, including condensation reactions and functional group modifications. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring its suitability for industrial-scale production. The growing interest in this compound has spurred innovation in synthetic routes, making it more accessible for academic and industrial research purposes.

Future research directions for Di(pyridin-3-yl)methanol include exploring its potential in green chemistry initiatives. By developing sustainable synthetic protocols and reducing waste generation, researchers aim to make the production of this ligand more environmentally friendly. Additionally, investigating its applications in bioimaging and diagnostic tools is an emerging area of interest. The unique properties of Di(pyridin-3-yl)methanol make it a promising candidate for developing novel contrast agents and biosensors.

In conclusion,Di(pyridin-3-yl)methanol (CAS No. 89667-15-2) is a versatile compound with significant implications in catalysis and pharmaceutical development. Its ability to form stable metal complexes has opened new avenues in synthetic chemistry and drug design. As research continues to uncover its potential applications,Di(pyridin-3-yl)methanol is poised to play a crucial role in advancing chemical science and medicine.

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